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Compound Name: Umbralisib

Cat. No.: B560156 Get Quote

Umbralisib Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting experiments with umbralisib, a dual

inhibitor of PI3K-delta (Phosphoinositide 3-kinase delta) and CK1-epsilon (Casein Kinase 1

epsilon).

Frequently Asked Questions (FAQs)
Q1: What is umbralisib and what are its primary targets?

Umbralisib (formerly TGR-1202) is an oral kinase inhibitor.[1][2][3] It is a dual inhibitor,

meaning it acts on two primary targets:

PI3K-delta (Phosphoinositide 3-kinase delta): This kinase is a key component of the B-cell

receptor signaling pathway, which is often dysregulated in B-cell malignancies.[3][4]

Umbralisib shows high selectivity for the delta isoform over the alpha, beta, and gamma

isoforms of PI3K.[5]

CK1-epsilon (Casein Kinase 1 epsilon): This kinase is implicated in the pathogenesis of

various cancers, including lymphoid malignancies, and plays a role in protein translation of

oncoproteins.[3][4]

Q2: What was the clinical status of umbralisib?
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Umbralisib, marketed as Ukoniq™, was granted accelerated approval by the FDA in February

2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular

lymphoma (FL).[6][7] However, in June 2022, the FDA withdrew its approval due to safety

concerns arising from clinical trial data that suggested a possible increased risk of death in

patients receiving the drug.[6][7] Researchers should be aware of this clinical context when

designing and interpreting their experiments.

Q3: What are the key signaling pathways modulated by umbralisib?

Umbralisib primarily modulates the PI3K/AKT signaling pathway through its inhibition of PI3K-

delta. It also impacts pathways regulated by CK1-epsilon.
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Figure 1: Simplified signaling pathway showing umbralisib's inhibition of PI3K-delta and CK1-

epsilon.

Troubleshooting Guides
In Vitro Kinase Assay
Q4: I am not seeing inhibition of PI3K-delta in my in vitro kinase assay. What could be the

issue?

A4:

Incorrect ATP Concentration: Ensure the ATP concentration in your assay is at or near the

Km for PI3K-delta. High ATP concentrations can outcompete umbralisib, which is an ATP-

competitive inhibitor.

Enzyme Activity: Verify the activity of your recombinant PI3K-delta enzyme. Use a known

potent PI3K-delta inhibitor as a positive control to confirm enzyme functionality.

Compound Solubility: Umbralisib has low aqueous solubility.[8] Ensure it is fully dissolved

in your stock solution (typically DMSO) and that the final DMSO concentration in the assay

is consistent and low (ideally <1%) to avoid precipitation.

Assay Buffer Components: Check for components in your assay buffer that might interfere

with the inhibitor's activity, such as high concentrations of detergents or reducing agents.

Cell-Based Assays
Q5: My cell proliferation/viability assay results with umbralisib are inconsistent. What are some

common causes?

A5:

Cell Seeding Density: Inconsistent cell seeding will lead to variable results. Optimize and

maintain a consistent cell number per well.

Compound Stability in Media: While generally stable, prolonged incubation at 37°C could

lead to some degradation. Prepare fresh drug dilutions for each experiment. An
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amorphous form of umbralisib monotosylate has been developed for better solubility and

stability.[2]

Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to

"edge effects." To mitigate this, avoid using the outer wells or ensure proper humidification

in the incubator.

Assay Endpoint: The timing of your assay endpoint is critical. For proliferation assays

(e.g., MTT, CellTiter-Glo), ensure cells in the control wells are in the logarithmic growth

phase at the time of measurement.

Q6: I am having trouble detecting a decrease in phosphorylated AKT (p-AKT) by Western blot

after umbralisib treatment. What should I check?

A6:

Phosphatase Activity: Ensure that your lysis buffer contains adequate concentrations of

phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the

phosphorylation status of proteins. Keep samples on ice or at 4°C throughout the lysis and

processing steps.

Basal p-AKT Levels: Some cell lines may have low basal levels of p-AKT. Consider

stimulating the PI3K/AKT pathway with a growth factor (e.g., IGF-1, PDGF) to increase the

dynamic range for observing inhibition.

Antibody Quality: Use a well-validated antibody specific for the desired p-AKT site (e.g.,

Ser473 or Thr308). Always include a positive control (e.g., lysate from stimulated cells) to

confirm antibody performance.

Blocking Buffer: When probing for phosphoproteins, it is often recommended to use a

blocking buffer containing 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as

milk contains phosphoproteins that can increase background noise.

Loading Control: Always probe for total AKT as a loading control and to confirm that the

decrease in p-AKT is not due to a general decrease in total AKT protein levels.

Experimental Best Practices and Protocols
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General Best Practices
Solubility: Umbralisib is practically insoluble in water.[8] Prepare a high-concentration stock

solution in 100% DMSO and make serial dilutions in your cell culture medium. Ensure the

final DMSO concentration in your experiments is below 0.5% to minimize solvent-induced

toxicity.

Controls:

Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final

concentration as your highest umbralisib dose.

Positive Control (PI3K Pathway): Use a known PI3K inhibitor (e.g., idelalisib for PI3K-delta

specificity, or a pan-PI3K inhibitor like GDC-0941) to compare efficacy and validate your

assay system.

Positive Control (CK1ε Pathway): If investigating CK1-epsilon-mediated effects, a more

specific CK1-epsilon inhibitor could be used as a control, although these are less

common.

Dose-Response Curves: When determining the IC50 value, use a sufficient range of

concentrations (typically logarithmic dilutions) to generate a complete sigmoidal curve. This

will ensure an accurate calculation of the IC50.

Experimental Protocols
In Vitro Kinase Assay (PI3K-delta)

Objective: To determine the IC50 of umbralisib against recombinant PI3K-delta.

Methodology:

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1

mM DTT).

Serially dilute umbralisib in DMSO, then further dilute in the reaction buffer.

Add recombinant PI3K-delta enzyme to the wells of a 384-well plate.
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Add the diluted umbralisib or vehicle control to the wells and incubate for 15 minutes at

room temperature.

Initiate the kinase reaction by adding a mixture of ATP (at Km concentration) and the lipid

substrate (e.g., PIP2).

Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

Stop the reaction and detect the product (PIP3) using a suitable method, such as a

luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Calculate the IC50 value from the dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of umbralisib on the proliferation of cancer cell lines (e.g.,

lymphoma or leukemia cell lines).

Methodology:

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

Treat the cells with a range of umbralisib concentrations (e.g., 0.01 to 100 µM) or vehicle

control.

Incubate for a specified period (e.g., 72 or 96 hours).[5]

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Normalize the data to the vehicle control and plot the dose-response curve to determine

the GI50 (concentration for 50% growth inhibition).

Western Blot for p-AKT Inhibition
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Objective: To confirm umbralisib's inhibition of the PI3K/AKT pathway in cells.

Methodology:

Plate cells and allow them to adhere.

Serum-starve the cells for 4-6 hours if necessary to reduce basal p-AKT levels.

Pre-treat cells with various concentrations of umbralisib for 1-2 hours.

Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to

induce AKT phosphorylation.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Determine protein concentration using a BCA assay.

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against p-AKT (Ser473 or Thr308)

overnight at 4°C.

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detect the signal using an ECL substrate.

Strip the membrane and re-probe for total AKT and a loading control (e.g., GAPDH or β-

actin).
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Western Blot Workflow for p-AKT Inhibition
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Figure 2: A step-by-step workflow for Western blot analysis of p-AKT inhibition by umbralisib.
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Quantitative Data Summary
Parameter Value Source

PI3K-delta IC50 22.2 nM [5]

CK1-epsilon IC50 ~6.9 µM -

Cell Proliferation (CD19+ cells)

EC50
100-300 nM [5]

Solubility in Water Practically Insoluble [8]

Recommended Vehicle DMSO [5]

Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell line

used. It is recommended to determine these values empirically in your experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560156#umbralisib-experimental-controls-and-best-
practices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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